3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione
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Overview
Description
3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds that consist of a benzene ring fused to a thiazole ring. This specific compound features two benzothiazole units connected via a propyl chain with a sulfanyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione typically involves the following steps:
Formation of Benzothiazole Units: Benzothiazoles are generally synthesized by treating 2-mercaptoaniline with acid chlorides.
Linking Benzothiazole Units: The two benzothiazole units are linked via a propyl chain.
Introduction of Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, often using thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Interaction with Enzymes: It can inhibit or activate specific enzymes, affecting metabolic pathways.
Binding to DNA/RNA: It may interact with genetic material, influencing gene expression and cellular functions.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole-2-thiol: A simpler benzothiazole derivative with similar chemical properties.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole-2-sulfonamide: Another derivative with potential biological activities.
Uniqueness
3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione stands out due to its dual benzothiazole units and the presence of a sulfanyl group, which confer unique chemical reactivity and biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
61588-27-0 |
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Molecular Formula |
C17H14N2S4 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C17H14N2S4/c20-17-19(13-7-2-4-9-15(13)23-17)10-5-11-21-16-18-12-6-1-3-8-14(12)22-16/h1-4,6-9H,5,10-11H2 |
InChI Key |
OLYVGZCWCDWCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCN3C4=CC=CC=C4SC3=S |
Origin of Product |
United States |
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